molecular formula C13H15NO2 B7824009 3-Amino-5-(4-methoxyphenyl)cyclohex-2-en-1-one CAS No. 1114596-76-7

3-Amino-5-(4-methoxyphenyl)cyclohex-2-en-1-one

Cat. No.: B7824009
CAS No.: 1114596-76-7
M. Wt: 217.26 g/mol
InChI Key: FCQZLMRHCIHBMT-UHFFFAOYSA-N
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Description

3-Amino-5-(4-methoxyphenyl)cyclohex-2-en-1-one is a cyclohexenone derivative characterized by a 4-methoxyphenyl substituent at position 5 and an amino group at position 2. This compound is of interest in medicinal and synthetic chemistry due to its structural features, which are modifiable for diverse applications .

Properties

IUPAC Name

3-amino-5-(4-methoxyphenyl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-16-13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-5,8,10H,6-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQZLMRHCIHBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=CC(=O)C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901237568
Record name 2-Cyclohexen-1-one, 3-amino-5-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901237568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114596-76-7
Record name 2-Cyclohexen-1-one, 3-amino-5-(4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1114596-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclohexen-1-one, 3-amino-5-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901237568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(4-methoxyphenyl)cyclohex-2-en-1-one typically involves multiple steps, starting with the formation of the cyclohex-2-en-1-one core. One common approach is the cyclization of a suitable precursor, such as a diketone, under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Reaction Mechanisms

The compound undergoes reactions typical of β-enaminones, including electrophilic substitution, hydrolysis, and rearrangements.

2.1. Electrophilic Aromatic Substitution

  • Reactivity : The methoxy group (OCH₃) on the phenyl ring is strongly electron-donating, directing electrophilic substitution to the ortho/para positions.

  • Example : Bromination or nitration could occur at the para position relative to the methoxy group.

2.2. Hydrolysis

  • Conditions : Acidic or basic conditions.

  • Outcome : Hydrolysis of the enamine group generates the corresponding β-diketone and amine.

2.3. -Sigmatropic Rearrangements

  • Mechanism : Under thermal or catalytic conditions, the enamine moiety may undergo sigmatropic rearrangements, though this is less common compared to aldol-related pathways .

Chemical Reactivity and Functional Group Interactions

The compound’s reactivity stems from its enamine and carbonyl functionalities.

3.1. Enamine Reactivity

  • Nucleophilic Attack : The enamine acts as a nucleophile, reacting with electrophiles (e.g., aldehydes, ketones).

  • Example : Cross-aldol reactions or Michael additions.

3.2. Carbonyl Reactivity

  • Electrophilic Attack : The ketone group undergoes reactions such as nucleophilic additions (e.g., Grignard reagents) or reductions.

3.3. Ring-Opening Reactions

  • Conditions : Acidic or basic media.

  • Outcome : Cleavage of the cyclohexenone ring to form linear diketones or derivatives.

Analytical Characterization

  • NMR : The enamine proton (δ ~8.8 ppm) and aromatic protons (δ ~6.8–7.4 ppm) are diagnostic .

  • IR : Absorption bands at ~3200 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=O stretch) .

Scientific Research Applications

Medicinal Chemistry

3-Amino-5-(4-methoxyphenyl)cyclohex-2-en-1-one has been investigated for its potential as a therapeutic agent. Its structural analogs have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of this compound have been designed to target tubulin polymerization, demonstrating superior antiproliferative activity against various leukemia cell lines .

Biological Studies

The compound is utilized in biological research to study enzyme interactions and protein binding. Its ability to form hydrogen bonds through the amino group enhances its binding affinity to biological targets, making it suitable for investigating mechanisms of action in drug design.

Material Science

In industrial applications, this compound serves as a building block for synthesizing dyes and pigments due to its distinct optical properties. The methoxy group contributes to its electronic characteristics, allowing for the development of materials with specific light absorption and emission profiles.

Case Study 1: Anticancer Activity

A study explored the synthesis of novel derivatives based on this compound, assessing their efficacy against human cancer cell lines. The results indicated that specific modifications led to enhanced cytotoxicity, suggesting potential pathways for drug development targeting cancer treatment .

Case Study 2: Enzyme Inhibition

Research involving the compound's interaction with key enzymes revealed that it acts as a competitive inhibitor. This was demonstrated through kinetic studies that evaluated the binding affinity of the compound compared to known inhibitors, highlighting its potential in drug formulation .

Data Tables

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer agentsDerivatives showed significant cytotoxicity against leukemia cells
Biological StudiesEnzyme interaction studiesActs as a competitive inhibitor in enzymatic reactions
Material ScienceSynthesis of dyes and pigmentsExhibits unique optical properties due to methoxy substitution

Mechanism of Action

The mechanism by which 3-Amino-5-(4-methoxyphenyl)cyclohex-2-en-1-one exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can vary widely, depending on the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituents

Compound Name Substituents (Position 3/5) Molecular Formula Melting Point (°C) Key References
3-Amino-5-(4-methoxyphenyl)cyclohex-2-en-1-one 3-NH₂, 5-(4-MeOPh) C₁₃H₁₅NO₂ Not reported
3-((4-Methoxyphenyl)amino)-2-(phenylthio)cyclohex-2-en-1-one (9d) 3-(4-MeOPhNH), 2-SPh, 5-H C₁₉H₁₉NO₂S 126–128
3-[(5-Chloro-2-hydroxyphenyl)amino]-5-(4-chlorophenyl)cyclohex-2-en-1-one 3-(5-Cl-2-OHPhNH), 5-(4-ClPh) C₁₈H₁₄Cl₂N₂O₂ Not reported
3-Amino-5-methylcyclohex-2-en-1-one 3-NH₂, 5-Me C₇H₁₁NO Not reported
3-((4-Acetylphenyl)amino)-2-chloro-5,5-dimethylcyclohex-2-en-1-one 3-(4-AcPhNH), 2-Cl, 5,5-Me₂ C₁₆H₁₇ClN₂O₂ Not reported
3-amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one 3-NH₂, 5-(5-Me-furyl) C₁₁H₁₃NO₂ Not reported

Key Observations :

  • Steric Effects : Bulky substituents like 5,5-dimethyl () or furyl () may hinder reactivity or crystal packing compared to the planar methoxyphenyl group.

Physical and Spectral Properties

Melting Points and Stability

  • Compounds with electron-withdrawing groups (e.g., 9e: 152–154°C with 2-Br and 3-Cl-4-F substituents ) exhibit higher melting points than those with electron-donating groups (e.g., 9d: 126–128°C ), likely due to stronger dipole-dipole interactions.
  • The absence of a melting point for the target compound suggests further experimental characterization is needed.

Spectral Data

  • IR Spectroscopy: The amino group in the target compound would show N–H stretches (~3300 cm⁻¹), while the carbonyl (C=O) appears near 1680 cm⁻¹, consistent with cyclohexenone derivatives .
  • ¹H NMR : The methoxy group in the target compound would resonate as a singlet at ~3.8 ppm, distinct from the acetyl group’s methyl signal (~2.6 ppm) in or furyl protons (~6–7 ppm) in .

Crystallographic and Hydrogen-Bonding Patterns

  • Crystal structures of related compounds (e.g., ) reveal envelope conformations in cyclohexenone rings and intermolecular hydrogen bonds (N–H⋯O, C–H⋯O) stabilizing the lattice. The methoxyphenyl group may facilitate π-stacking (e.g., centroid distances ~3.5 Å in ), enhancing crystallinity.

Biological Activity

3-Amino-5-(4-methoxyphenyl)cyclohex-2-en-1-one is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a cyclohexene framework with an amino group and a methoxy-substituted phenyl ring. This unique arrangement contributes to its chemical reactivity and biological properties. The compound is synthesized through reactions involving 4-aminophenylamine and cyclohexenone derivatives under controlled conditions, which allows for the production of various analogs for testing.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown promising antimicrobial properties, potentially effective against various bacterial strains.
  • Anticancer Properties : The compound has been investigated for its antiproliferative effects in cancer cell lines, indicating a mechanism that may involve DNA damage and disruption of the cell cycle.

The mechanisms underlying the biological activity of this compound can be summarized as follows:

  • DNA Interaction : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through direct interaction with DNA, leading to cellular stress responses.
  • Cell Cycle Disruption : The compound may interfere with key regulatory proteins involved in cell cycle progression, thereby inhibiting tumor growth .
  • Antioxidant Activity : The presence of the methoxy group enhances its ability to scavenge free radicals, contributing to its potential therapeutic effects against oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more potent derivatives. Key findings include:

  • Substituent Effects : Variations in substituents on the phenyl ring significantly affect biological activity. For instance, methoxy groups have been associated with increased potency against certain cancer cell lines .
  • Cyclohexene Framework : The cyclohexene moiety is essential for maintaining biological activity, as modifications that alter this structure often lead to decreased efficacy .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antiproliferative Studies : Research on similar cyclohexenone derivatives demonstrated IC50 values indicating significant inhibition of cancer cell proliferation across various lines, including melanoma and colon cancer cells .
  • Antimicrobial Testing : In vitro assays revealed that analogs exhibited varying degrees of antimicrobial activity against strains such as E. coli and S. aureus, highlighting the potential for therapeutic applications in infectious diseases .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism
Compound ASKM2816.4CDC42/PAK inhibition
Compound BA37520.7Cell cycle arrest
Compound CSW48018.5DNA damage induction

Table 2: Antimicrobial Activity

Compound NameBacterial StrainMIC (mg/mL)
Compound DE. coli0.17
Compound ES. aureus0.23
Compound FB. cereus0.47

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